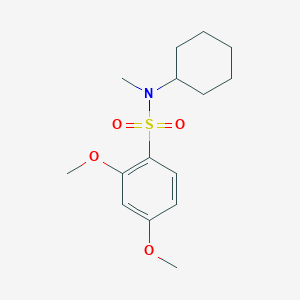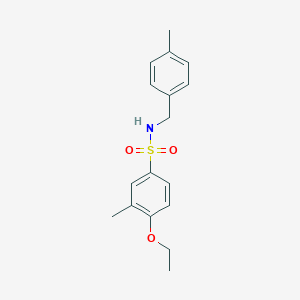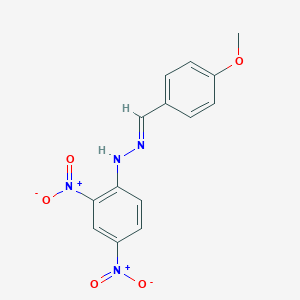
p-Methoxybenzaldehyde 2,4-dinitrophenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Methoxybenzaldehyde 2,4-dinitrophenylhydrazone, also known as p-Methoxybenzaldehyde semicarbazone, is a yellow crystalline solid that is commonly used in biochemical and physiological research. It is a derivative of p-Methoxybenzaldehyde and is synthesized by the reaction of p-Methoxybenzaldehyde with 2,4-dinitrophenylhydrazine. This compound has a variety of applications in scientific research, including its use as a reagent for the detection of carbonyl compounds and its ability to inhibit the growth of certain microorganisms.
Wirkmechanismus
The mechanism of action of p-Methoxybenzaldehyde 2,4-dinitrophenylhydrazonezaldehyde 2,4-dinitrophenylhydrazone is not well understood. However, it is known to inhibit the growth of certain microorganisms, including bacteria and fungi. This may be due to its ability to disrupt cell membrane function or inhibit key metabolic pathways.
Biochemische Und Physiologische Effekte
P-Methoxybenzaldehyde 2,4-dinitrophenylhydrazone has been shown to have a variety of biochemical and physiological effects. In addition to its ability to detect carbonyl compounds and inhibit microbial growth, it has been shown to have anti-inflammatory and antioxidant properties. It may also have potential as a therapeutic agent for the treatment of certain diseases, although further research is needed to explore these possibilities.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using p-Methoxybenzaldehyde 2,4-dinitrophenylhydrazonezaldehyde 2,4-dinitrophenylhydrazone in lab experiments is its ability to detect carbonyl compounds with high specificity. This makes it a useful tool for researchers studying lipid, protein, and nucleic acid metabolism. However, its use as an inhibitor of microbial growth may also limit its use in certain experiments, as it may interfere with the growth of certain organisms.
Zukünftige Richtungen
There are several potential future directions for research involving p-Methoxybenzaldehyde 2,4-dinitrophenylhydrazonezaldehyde 2,4-dinitrophenylhydrazone. One area of interest is its potential as a therapeutic agent for the treatment of certain diseases. Its anti-inflammatory and antioxidant properties may be useful in the treatment of conditions such as arthritis and cancer. Additionally, further research is needed to explore its potential as a tool for studying cellular metabolism and the role of carbonyl compounds in biological processes.
Synthesemethoden
The synthesis of p-Methoxybenzaldehyde 2,4-dinitrophenylhydrazonezaldehyde 2,4-dinitrophenylhydrazone involves the reaction of p-Methoxybenzaldehyde 2,4-dinitrophenylhydrazonezaldehyde with 2,4-dinitrophenylhydrazine in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol and can be performed under reflux conditions. The resulting product is a yellow crystalline solid that is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
P-Methoxybenzaldehyde 2,4-dinitrophenylhydrazone has a wide range of applications in scientific research. It is commonly used as a reagent for the detection of carbonyl compounds, which are important in many biological processes. The compound reacts with carbonyl compounds to form a yellow precipitate, which can be easily observed. This reaction is commonly used in the analysis of lipids, proteins, and nucleic acids.
Eigenschaften
CAS-Nummer |
1773-49-5 |
|---|---|
Produktname |
p-Methoxybenzaldehyde 2,4-dinitrophenylhydrazone |
Molekularformel |
C14H12N4O5 |
Molekulargewicht |
316.27 g/mol |
IUPAC-Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C14H12N4O5/c1-23-12-5-2-10(3-6-12)9-15-16-13-7-4-11(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3/b15-9+ |
InChI-Schlüssel |
ZWNHWIIWCRFOOW-OQLLNIDSSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
COC1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Synonyme |
4-Methoxybenzaldehyde 2,4-dinitrophenyl hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



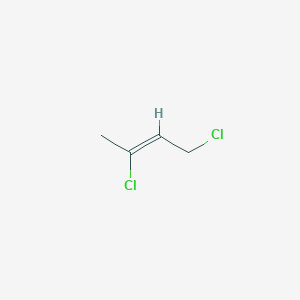
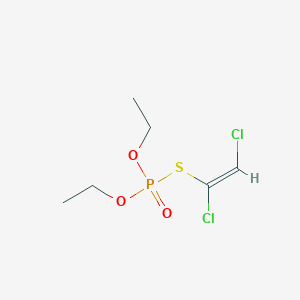
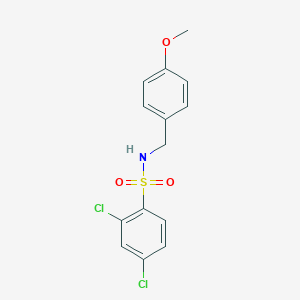
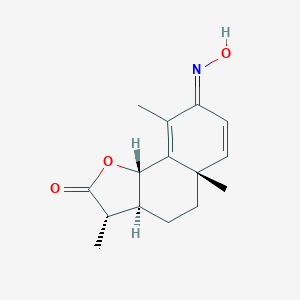
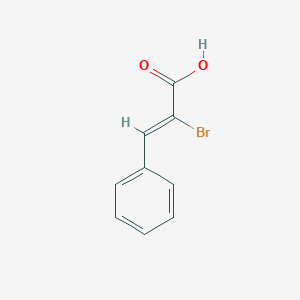
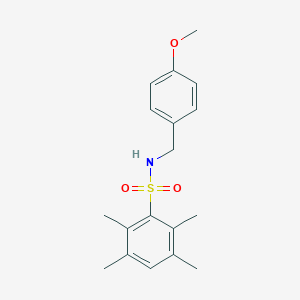



![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)


